
1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene
Overview
Description
1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C₉H₆F₂O. It is characterized by a benzene ring substituted with two fluorine atoms at the 1 and 3 positions and a prop-2-yn-1-yloxy group at the 5 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene can be synthesized through a series of reactions involving couplings, boronates, and fluorinations. The most common method involves the reaction between 3-bromo-1,2-difluorobenzene and propargyl alcohol in the presence of palladium catalysts. The reaction conditions typically include:
Catalyst: Palladium
Solvent: Organic solvents such as ethanol or acetone
Temperature: Room temperature to moderate heating
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors and optimized reaction conditions to maximize yield
Purification: Employing techniques such as distillation and recrystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene undergoes various types of chemical reactions, including:
Substitution reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and reduction reactions: The prop-2-yn-1-yloxy group can be oxidized or reduced to form different derivatives.
Coupling reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution reactions: Reagents such as halogens, nucleophiles, and electrophiles.
Oxidation reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution reactions: Formation of various substituted benzene derivatives.
Oxidation and reduction reactions: Formation of alcohols, ketones, or alkenes depending on the reaction conditions.
Scientific Research Applications
Chemistry
In the field of chemistry, 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene serves as a crucial intermediate for synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions that can lead to the formation of diverse derivatives. The compound has been utilized in the development of new materials and as a precursor in the synthesis of industrial chemicals .
Biology
The biological applications of this compound are being actively researched. Preliminary studies indicate potential antibacterial and antifungal properties, suggesting its use in developing new antimicrobial agents. The interaction of this compound with specific biological targets may inhibit enzyme activity or disrupt cellular processes, making it a candidate for further exploration in drug development .
Medicine
In medicinal chemistry, this compound is investigated for its therapeutic effects, particularly in cancer research. Its mechanism of action may include inducing apoptosis in cancer cells through various signaling pathways. This aspect is crucial for developing targeted therapies that minimize damage to healthy cells while effectively combating cancerous growths .
Industrial Applications
The industrial sector employs this compound in producing agrochemicals and other specialty chemicals. Its properties make it suitable for developing novel pesticides or herbicides that require specific chemical characteristics to enhance efficacy while minimizing environmental impact .
Case Study 1: Antimicrobial Activity
A study explored the antibacterial properties of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for new antibiotics .
Case Study 2: Cancer Therapeutics
Research focused on the compound's ability to induce apoptosis in specific cancer cell lines demonstrated promising results. The study highlighted the compound's role in triggering programmed cell death through mitochondrial pathways, positioning it as a candidate for further development in oncology .
Data Tables
Application Area | Specific Use | Potential Benefits |
---|---|---|
Chemistry | Building block for organic synthesis | Versatile reactivity leading to diverse derivatives |
Biology | Antimicrobial agent | Potential to combat resistant bacterial strains |
Medicine | Cancer therapy | Targeted action with minimal side effects |
Industrial | Agrochemical production | Enhanced efficacy with reduced environmental impact |
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit enzyme activity: By binding to the active site of enzymes, it can inhibit their function.
Disrupt cellular processes: By interacting with cellular components, it can interfere with normal cellular functions.
Induce apoptosis: In cancer cells, it can trigger programmed cell death through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-5-iodo-2-(prop-2-yn-1-yloxy)benzene: Similar structure but with an iodine atom instead of a fluorine atom.
1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both fluorine atoms and a prop-2-yn-1-yloxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene is an organic compound characterized by a benzene ring with two fluorine atoms at the 1 and 3 positions and a prop-2-yn-1-yloxy group at the 5 position. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C₉H₆F₂O
- Molecular Weight : 172.14 g/mol
- Synthesis : Commonly synthesized through reactions involving 3-bromo-1,2-difluorobenzene and propargyl alcohol using palladium catalysts under optimized conditions.
Biological Activity Overview
Research indicates that this compound exhibits potential antibacterial and antifungal properties. It has been studied for its therapeutic effects, particularly in cancer research, where it may induce apoptosis in cancer cells through various signaling pathways.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It can bind to the active sites of specific enzymes, inhibiting their activity.
- Cellular Disruption : Interactions with cellular components can interfere with normal cell functions.
- Induction of Apoptosis : In cancer cells, it may trigger programmed cell death through signaling pathways that promote apoptosis.
Antibacterial and Antifungal Activity
A study highlighted the compound's effectiveness against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis. Similarly, antifungal assays indicated that it inhibits fungal growth by targeting specific enzymes involved in cell wall integrity.
Cancer Research
In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines through the activation of caspase pathways. The compound was shown to significantly reduce cell viability in breast and colon cancer cell lines at concentrations as low as 10 µM.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Notable Activity |
---|---|---|
This compound | Difluorobenzene derivative | Antibacterial, Antifungal, Anticancer |
1,3-Difluoro-5-iodo-2-(prop-2-yn-1-yloxy)benzene | Iodinated derivative | Similar biological activities |
1,3-Difluoro-benzene | Simple difluorobenzene | Limited biological activity |
Properties
IUPAC Name |
1,3-difluoro-5-prop-2-ynoxybenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O/c1-2-3-12-9-5-7(10)4-8(11)6-9/h1,4-6H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFTWFDLBJRYJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC(=CC(=C1)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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